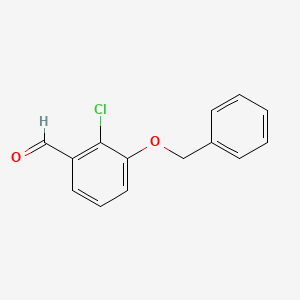

3-(Benzyloxy)-2-chlorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound used as a pharmaceutical intermediate . It is known to activate the adenyl cyclase .

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of these reactions is typically high, around 88%, and the resulting compounds are often light yellow in color .Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-2-chlorobenzaldehyde has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . These techniques suggest that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chlorobenzaldehyde, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

This compound is used in the synthesis of novel chalcone derivatives, which have shown a wide range of applications in pharmaceutical and medicinal chemistry. These derivatives are known for their antimicrobial properties.

Methods of Application

The synthesis involves coupling 3-(Benzyloxy)-2-chlorobenzaldehyde with aromatic substituted aldehydes. The compounds are characterized by IR, 13C NMR , 1H NMR , and Mass spectra .

Results

The synthesized chalcone derivatives were screened for antimicrobial activity, showing promising results against various microbial strains.

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

In organic synthesis, this compound is utilized as an intermediate in the synthesis of complex molecules such as neurotrophic compounds.

Methods of Application

One example includes its use in the enantioselective total synthesis of (-)-talaumidin, where it reacts with benzohydrazide to yield specific intermediates .

Results

The successful synthesis of these intermediates is crucial for the production of neurotrophic compounds, which have potential therapeutic applications.

Application in Antioxidant Research

Scientific Field

Biochemistry

Summary of Application

Derivatives of 3-(Benzyloxy)-2-chlorobenzaldehyde have been evaluated for their antioxidant properties.

Methods of Application

The compounds are tested using in-vitro models like the Diphenyl Picryl Hydrazine (DPPH) assay, comparing their activity to standard antioxidants such as ascorbic acid .

Results

The derivatives displayed significant antioxidant activity, suggesting their potential use as antioxidant agents.

Application in Antitubercular Agent Synthesis

Scientific Field

Pharmaceutical Chemistry

Summary of Application

Recent studies have focused on the synthesis of chromane derivatives as inhibitors of the salicylate synthase from Mycobacterium tuberculosis, which is a promising target for antitubercular therapy.

Methods of Application

The compound has been used in the cyclization of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester to produce new, unexpected compounds with potential antitubercular activities .

Results

The molecular structure of these new compounds was elucidated using various spectroscopic methods, and they demonstrated promising activities against M. tuberculosis .

Application in Benzylic Activation Studies

Summary of Application

The benzylic position of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chlorobenzaldehyde, is known to be activated toward free radical attack, which is a significant area of study in organic chemistry.

Methods of Application

Research has been conducted on the susceptibility of alkyl side-chains to oxidative degradation, which is a key reaction in the field of benzylic oxidations and reductions .

Results

These studies provide valuable insights into the activation and reactivity of benzylic compounds, which can be applied to the synthesis of various organic molecules .

Application in Benzyl Ether and Ester Synthesis

Scientific Field

Synthetic Chemistry

Summary of Application

3-(Benzyloxy)-2-chlorobenzaldehyde is used in the preparation of benzyl ethers and esters, which are important intermediates in the synthesis of a wide range of organic compounds.

Methods of Application

A general procedure involves the reaction of the compound with alcohols in the presence of 2-benzyloxypyridine and MgO to form the desired benzyl (arylmethyl) ethers .

Results

This method provides a convenient approach to synthesizing benzyl ethers and esters, which are utilized in various chemical syntheses .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-3-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCVVBJOXNIVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-chlorobenzaldehyde | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)